molecular formula C8H10N4O2 B161088 Caffeine-D3 CAS No. 26351-03-1

Caffeine-D3

Cat. No. B161088
CAS RN: 26351-03-1
M. Wt: 197.21 g/mol
InChI Key: RYYVLZVUVIJVGH-HPRDVNIFSA-N
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Description

Caffeine-D3 is a deuterium-labeled form of caffeine, a natural stimulant commonly found in coffee, tea, chocolate, and other beverages and foods . It is an analytical reference material intended for use as an internal standard for the quantification of caffeine by GC- or LC-MS .


Synthesis Analysis

In the tea and coffee plants, the main synthesis pathway of caffeine is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .


Molecular Structure Analysis

Caffeine-D3 has a molecular formula of C8H7D3N4O2 . Its formal name is 3,7-dihydro-3,7-dimethyl-1-(methyl-d3)-1H-purine-2,6-dione .


Physical And Chemical Properties Analysis

Caffeine-D3 has a density of 1.5±0.1 g/cm^3, a boiling point of 416.8±37.0 °C at 760 mmHg, and an enthalpy of vaporization of 67.0±3.0 kJ/mol .

Scientific Research Applications

  • Dopamine Receptor Availability : Caffeine, commonly consumed for wakefulness and alertness, has been shown to increase the availability of dopamine D2/D3 receptors in the human brain. This increase, particularly in the ventral striatum, is associated with alertness, suggesting that caffeine's arousal effects may be partly due to upregulating D2/D3 receptors (Volkow et al., 2015).

  • Bone Development : Studies have explored the effects of caffeine and vitamin D3 on bone development. Caffeine intake altered the height of proliferative and hypertrophy zones of epiphyseal cartilage in developing femurs, but this effect was ameliorated by vitamin D3 treatment (Khan et al., 2018).

  • Cell Calcium Homeostasis : Research indicates multiple effects of caffeine on cell calcium homeostasis. In human B lymphocytes, caffeine inhibits IP3 receptor-mediated Ca2+ release and receptor-initiated Ca2+ influx, suggesting a need for caution in using caffeine as a simple RYR-activator in cellular studies (Sei et al., 2001).

  • Erythrocyte Membrane Stability : Caffeine has been found to inhibit erythrocyte membrane derangement through its antioxidant activity and by blocking caspase 3 activation, thereby enhancing the transport of endogenously produced CO2 and reducing the production of harmful radicals (Tellone et al., 2012).

  • Exercise Performance : Caffeine has been shown to improve exercise performance and affect blood markers of lipolysis and oxidative stress in trained men and women (Bloomer et al., 2011).

  • Neuropharmacological Modulation : Caffeine influences locomotor behavior by modulating the interaction between phosphorylated CaMKIIα and the D3 dopamine receptor in the nucleus accumbens, indicating its role in neuropharmacological processes (Fu et al., 2016).

  • Neurotoxicity Protection : Caffeine has been shown to modulate oxidative stress, neuroinflammation, and cognitive impairments induced by cadmium, suggesting its potential as a neuroprotective agent against heavy metal-induced neurodegeneration (Khan et al., 2019).

  • Insulin Sensitivity : Caffeine can decrease insulin sensitivity in humans, possibly due to increased plasma epinephrine levels, highlighting its metabolic effects (Keijzers et al., 2002).

Safety And Hazards

Caffeine-D3 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and harmful to aquatic life . It is not intended for human or veterinary use .

Future Directions

Caffeine, including its deuterated form, continues to be a subject of scientific research. For instance, it has been found that caffeine protects dopaminergic neurons from dopamine-induced neurodegeneration and acts by modulating adenosine receptor-DOP2R interactions . Another study suggests that caffeine could elevate its weak reinforcing effect and even enhance the psychostimulant effect and abuse liability of smokable adulterated psychostimulant drugs .

properties

IUPAC Name

3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514758
Record name 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caffeine-D3

CAS RN

26351-03-1
Record name 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
M Aranda, G Morlock - … : An International Journal Devoted to the …, 2007 - Wiley Online Library
A new high‐performance thin‐layer chromatography/electrospray ionization mass spectrometry (HPTLC/ESI‐MS) method for the quantification of caffeine in pharmaceutical and energy …
N Tanada, S Kashimura, M Kageura… - Nihon Hoigaku Zasshi …, 1998 - europepmc.org
… For quantitative analysis of caffeine, caffeine-d3 was added as internal standard to the methanol extract. Hair specimens were obtained from three victims and from twenty-two volunteers…
Number of citations: 9 europepmc.org
CA Chamberlain, VY Rubio, TJ Garrett - Metabolomics, 2019 - Springer
… Caffeine-D3 showed a ME between urine and both plasma and serum—Caffeine-D3 … In urine, Leucine-D10 was detected over twice as intense compared to Caffeine-D3 [153.8% …
Number of citations: 34 link.springer.com
F Balssa, Y Bonnaire - … : The Official Journal of the International …, 2007 - Wiley Online Library
… N-1 aminodemethylation of caffeine was the first procedure tested because the preparation of caffeined3 (N-7 labelled) is easy. The conversion of caffeine-d3 into 1-amino-3,7-…
M Aranda, G Morlock, W Schwack - uni-giessen.de
… of caffeine and caffeine-d3, describing the elution profile of samples (S1 to S6), caffeine standard (St-1=50 ng, St-2=300 ng and St-3=500 ng) and caffeine-d3 as internal standard (100 …
Number of citations: 1 www.uni-giessen.de
B Yüksel, T Öncü, N Şen - Toxicologie Analytique et Clinique, 2023 - Elsevier
… ) utilizing Caffeine-d3 as an internal standard. The beverage specimens with 1.0 mL amounts were transferred into 10 mL glass tubes. At a concentration of 0.20 mg/L, caffeine-d3 was …
Number of citations: 4 www.sciencedirect.com
TR Fiorentin, M Fogarty, RP Limberger… - Forensic science …, 2019 - Elsevier
… Internal standards (cocaine-d3 and caffeine-d3) stock solutions were purchased at concentrations of 1 mg/mL. Stock solutions were diluted to a working solution concentration of 10 μg/…
Number of citations: 50 www.sciencedirect.com
A Mizuno, T Uematsu, S Gotoh, E Katoh… - Journal of pharmacy …, 1996 - Wiley Online Library
… Selected ion monitoring of m/z 194 for caffeine and m/z 197 for caffeine-d3 in extracts of incubated solutions containing pronase (A), … Mass spectra of caffeine (D) and caffeine-d3 …
Number of citations: 27 onlinelibrary.wiley.com
B Waters, K Hara, M Kashiwagi, A Matsusue… - Forensic …, 2013 - Springer
… Caffeine-d3 (7-methyl-d3-theophylline) and 7-ethyltheophylline were synthesized in our laboratory. Other … A working internal standard (IS) solution containing caffeine-d3 (100 μg/ml), …
Number of citations: 19 link.springer.com
JR Sindt, CC Kulig, GT Everson - Journal of Investigative …, 2006 - journals.sagepub.com
Background: Evaluation of ethanol use before and after liver transplantation is presently hindered by the limited detection period of ethanol itself, a lack of other proven markers, and …
Number of citations: 2 journals.sagepub.com

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